molecular formula C10H16N4O2 B600837 6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 1338677-76-1

6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B600837
M. Wt: 224.26
InChI Key:
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Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine derivatives have been found to exhibit a broad variety of biological and pharmacological activities .


Synthesis Analysis

Pyrimidine derivatives can be synthesized from a variety of precursors through multi-step reactions . For example, dihydropyrimidine-2,4(1H,3H)-dione moieties can be derived from methyl 3-amino-3-(2-chlorophenyl)propanoate precursor in a multi-step synthesis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be inferred based on mass spectral, infrared, and NMR spectral data as well as elemental analytical data .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from various spectroscopic methods and elemental analysis .

Scientific Research Applications

  • Pyrrolopyrazine Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Methods : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
  • 3-Cyanopyridines

    • Field : Anticancer Research
    • Application : Pyridine derivatives, including 3-cyanopyridines, have been found to have antihypertensive, antipyretic, anti-inflammatory, analgesic, cardiotonic, antimicrobial, and anticancer activities .
    • Methods : A solution of sodium (2-oxocyclopentylidene)methanolate or sodium (2-oxocyclohexylidene) methanolate, the appropriate cyanoacid hydrazones, and piperidine acetate in water was refluxed for 10 min. Acetic acid was added to the hot solution. The solid product was filtered off and recrystallized from the proper solvent to give products .
    • Results : The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Safety And Hazards

While specific safety data for “6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione” is not available, safety data for similar compounds indicate that they may pose hazards such as flammability, acute toxicity (oral, inhalation, dermal), skin corrosion, serious eye damage, and short-term aquatic hazard .

Future Directions

The development of new and effective drugs to overcome bacterial resistance and develop effective treatments is a major focus of research in the field of medicinal chemistry . Pyrimidine derivatives, due to their wide range of biological activities, are a promising area for future research .

properties

IUPAC Name

6-(3-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14/h5,7H,2-4,6,11H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXAQEOHHNTCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione
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6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione
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6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione
Reactant of Route 6
6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione

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